molecular formula C18H21N3O B14249449 Benzamide, N-[(butylamino)(phenylamino)methylene]- CAS No. 410090-89-0

Benzamide, N-[(butylamino)(phenylamino)methylene]-

Cat. No.: B14249449
CAS No.: 410090-89-0
M. Wt: 295.4 g/mol
InChI Key: WCDWPUYHAYYNRO-UHFFFAOYSA-N
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Description

Benzamide, N-[(butylamino)(phenylamino)methylene]- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This particular compound is notable for its unique structure, which includes both butylamino and phenylamino groups attached to a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(butylamino)(phenylamino)methylene]- typically involves the reaction of benzoic acid derivatives with appropriate amines under controlled conditions. One common method involves the use of benzoyl chloride, which reacts with butylamine and phenylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and precise temperature control are key factors in the industrial synthesis of Benzamide, N-[(butylamino)(phenylamino)methylene]-.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(butylamino)(phenylamino)methylene]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: N-alkylated benzamides.

Scientific Research Applications

Benzamide, N-[(butylamino)(phenylamino)methylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-[(butylamino)(phenylamino)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest derivative of benzoic acid with an amide group.

    N-Phenylbenzamide: Similar structure but lacks the butylamino group.

    N-Butylbenzamide: Similar structure but lacks the phenylamino group.

Uniqueness

Benzamide, N-[(butylamino)(phenylamino)methylene]- is unique due to the presence of both butylamino and phenylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for more diverse interactions and applications compared to simpler benzamide derivatives.

Properties

CAS No.

410090-89-0

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-(N'-butyl-N-phenylcarbamimidoyl)benzamide

InChI

InChI=1S/C18H21N3O/c1-2-3-14-19-18(20-16-12-8-5-9-13-16)21-17(22)15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3,(H2,19,20,21,22)

InChI Key

WCDWPUYHAYYNRO-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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